

The Versatility of 1,8-Dibromooctane: A Technical Guide for Synthetic Applications

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Compound of Interest

Compound Name: 1,8-Dibromooctane

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Introduction

1,8-Dibromooctane is a versatile difunctional alkyl halide that serves as a key building block in a multitude of synthetic transformations. Its linear eight-carbon chain, capped at both ends by reactive bromine atoms, allows for its use in forming a diverse array of structures, from simple aliphatic chains to complex polymers and macrocycles. The primary nature of the alkyl halide centers makes **1,8-dibromooctane** an excellent substrate for SN2 reactions, enabling the facile introduction of the octyl spacer into various molecular architectures.^[1] This technical guide provides an in-depth overview of the utility of **1,8-dibromooctane** as a precursor in organic synthesis, with a focus on applications relevant to pharmaceutical and materials science research. Detailed experimental protocols, quantitative data, and visual representations of key reaction pathways are presented to facilitate its practical application in the laboratory.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of **1,8-dibromooctane** is essential for its safe handling and effective use in synthesis.

Property	Value	Reference
Molecular Formula	C8H16Br2	[2]
Molecular Weight	272.02 g/mol	
Appearance	Clear, colorless to pale yellow liquid	[2]
CAS Number	4549-32-0	[2]
Density	1.477 g/mL at 25 °C	
Melting Point	12-16 °C	
Boiling Point	270-272 °C	
Refractive Index	n ₂₀ /D 1.498	
Solubility	Insoluble in water, soluble in common organic solvents.	
Stability	Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases.	

Key Synthetic Transformations

1,8-Dibromooctane is a versatile precursor for a variety of important functional molecules. The following sections detail the synthesis of key derivatives, including diols, diamines, and ethers, and its application in polymerization and as a crosslinking agent.

Synthesis of 1,8-Octanediol

The conversion of **1,8-dibromooctane** to 1,8-octanediol is a straightforward nucleophilic substitution reaction. This diol is a valuable intermediate, for instance, in the synthesis of the sex pheromone of the pear borer moth, (Z/E)-8-dodecenyl acetate.[3]

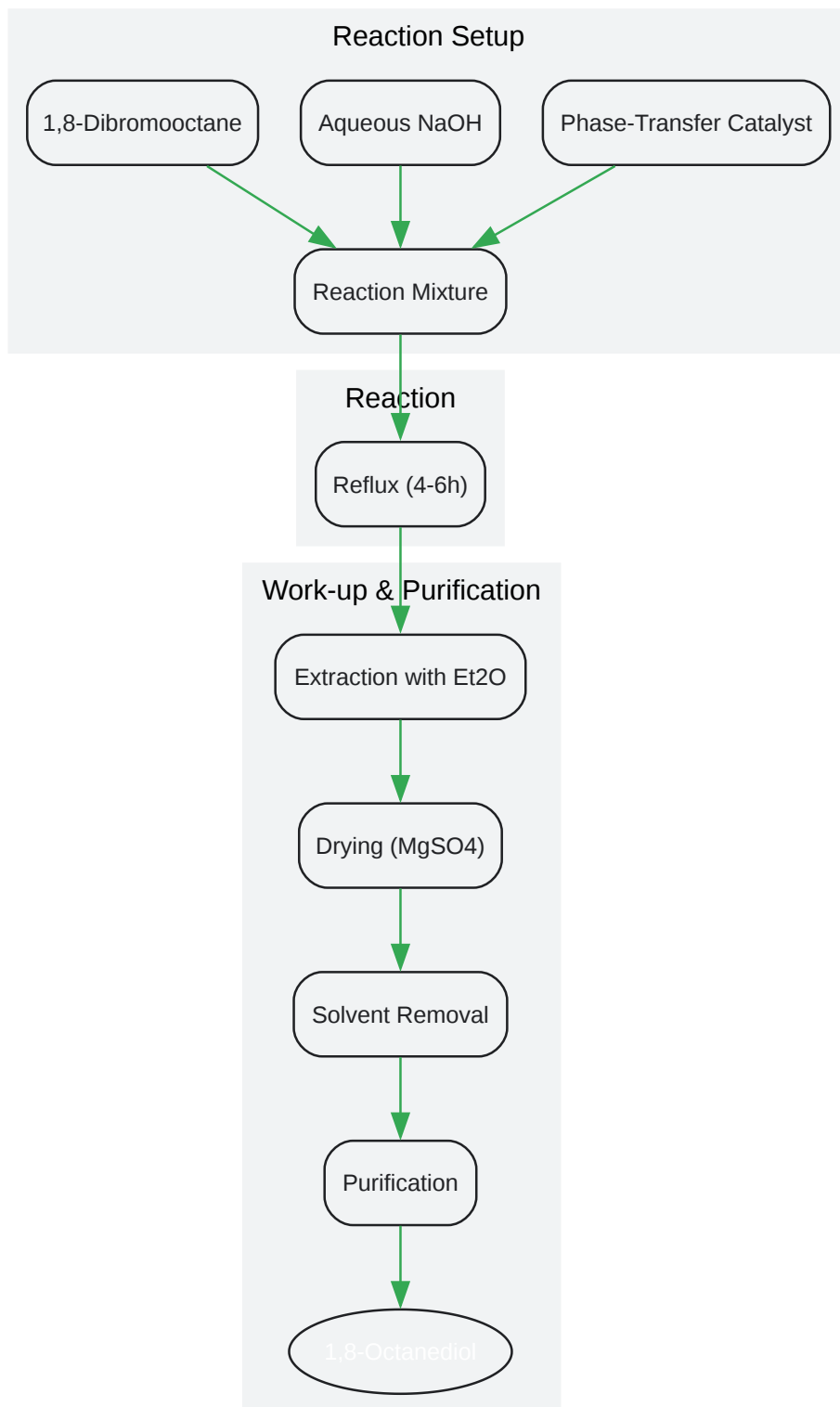
Experimental Protocol: Hydrolysis of **1,8-Dibromooctane**

- **Reaction:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of **1,8-dibromooctane** (1.0 eq), an aqueous solution of sodium hydroxide (2.5 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq) is heated at reflux for 4-6 hours.
- **Work-up:** After cooling to room temperature, the reaction mixture is extracted with diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.
- **Purification:** The solvent is removed under reduced pressure, and the crude 1,8-octanediol can be purified by recrystallization or column chromatography.

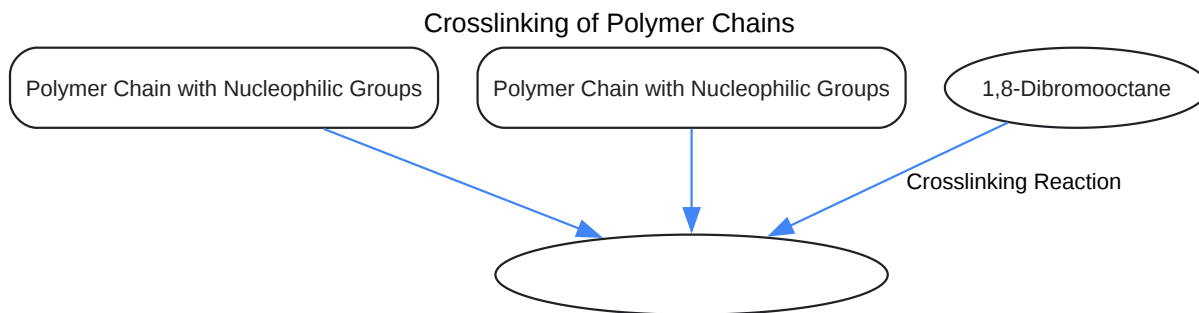
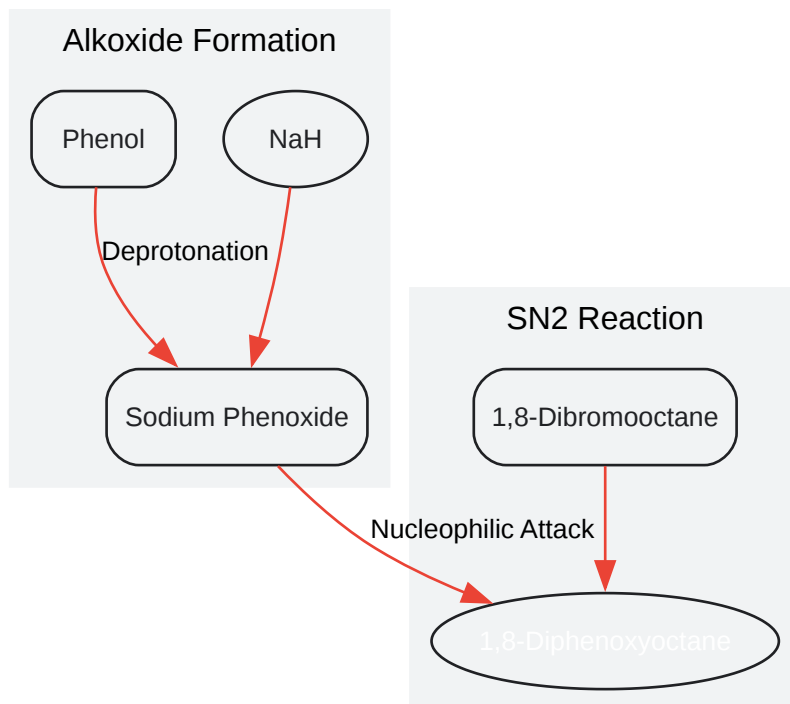
Reactant	Product	Reagents	Reaction Time	Yield
1,8-Dibromooctane	1,8-Octanediol	NaOH (aq), Phase-Transfer Catalyst	4-6 h	Typically high (>90%)

Reaction Workflow: Hydrolysis of **1,8-Dibromooctane**

Workflow for the Synthesis of 1,8-Octanediol



Williamson Ether Synthesis Pathway



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